3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid
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Overview
Description
4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a trifluoromethyl group and a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-yield reactions and efficient purification processes. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the additional functional groups.
Fluopyram: Another trifluoromethyl-containing compound used as a fungicide.
Uniqueness
4-((2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)ethyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C12H11ClF3N3O3 |
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Molecular Weight |
337.68 g/mol |
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11ClF3N3O3/c13-8-5-7(12(14,15)16)6-19-11(8)18-4-3-17-9(20)1-2-10(21)22/h1-2,5-6H,3-4H2,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
MHUPELJVPONAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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